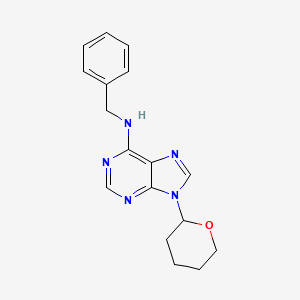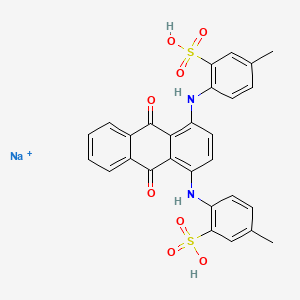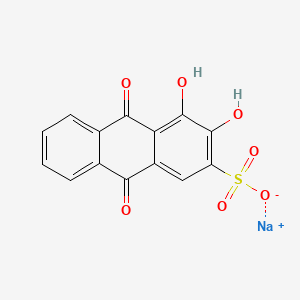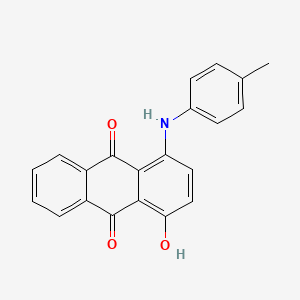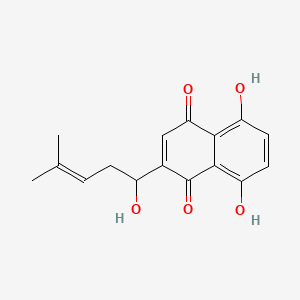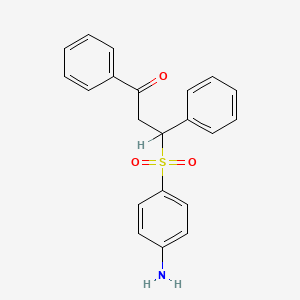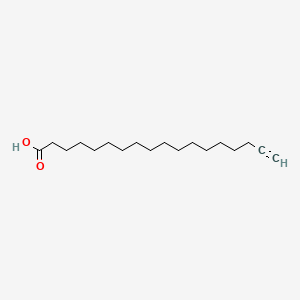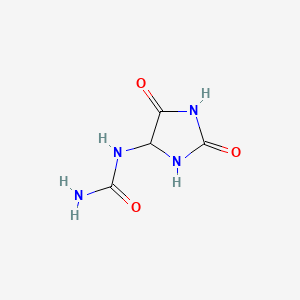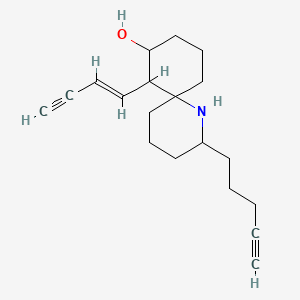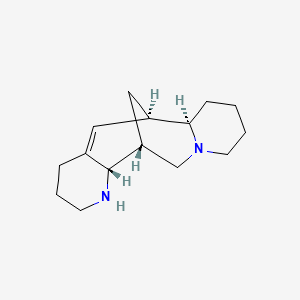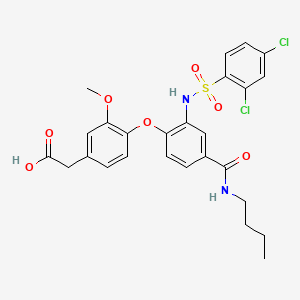
AMG-009
Descripción general
Descripción
AMG-009 es un compuesto conocido por su función como antagonista de la prostaglandina D2. Es un fármaco ácido débil de baja solubilidad con una solubilidad intrínseca de 0,6 microgramos por mililitro . This compound está indicado principalmente para el tratamiento de enfermedades inflamatorias .
Aplicaciones Científicas De Investigación
AMG-009 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
AMG-009 ejerce sus efectos actuando como un antagonista dual de los receptores CRTH2 y DP. Inhibe la modulación descendente inducida por la prostaglandina D2 de CRTH2 en eosinófilos negativos para CD16 en sangre total humana . Esta inhibición conduce a una disminución de la resistencia de las vías respiratorias y la inflamación .
Análisis Bioquímico
Biochemical Properties
AMG-009 interacts with CRTH2 and DP receptors, acting as a potent antagonist . It inhibits PGD2-induced down-modulation of CRTH2 on CD16 negative granulocytes (eosinophils) in human whole blood with a Ki of 1 nM .
Cellular Effects
This compound has been shown to influence cell function by inhibiting the PGD2-induced cAMP response mediated by DP in platelets in 80% human whole blood with a Ki of 148 nM . This indicates that this compound can impact cell signaling pathways and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its antagonistic action on CRTH2 and DP receptors . By binding to these receptors, it inhibits the action of prostaglandin D2, thereby influencing gene expression and enzyme activation.
Temporal Effects in Laboratory Settings
The release of this compound from tablets which contain both sodium carbonate and HPMC E5 LV was found to be 70%, resulting in a 17.5-fold increase in the extent of dissolution . This suggests that this compound has good stability and does not degrade significantly over time in laboratory settings.
Dosage Effects in Animal Models
In an acute guinea pig model, this compound resulted in a dose-dependent decrease in airway resistance provoked by PGD2 aerosol . This indicates that the effects of this compound can vary with different dosages in animal models.
Transport and Distribution
This compound is a mixed inhibitor of human BSEP, rat Bsep, and human MRP4, and a weak inhibitor of human NTCP and rat Ntcp . These transporters play a crucial role in the transport and distribution of this compound within cells and tissues.
Métodos De Preparación
La preparación de AMG-009 implica rutas sintéticas que incluyen el uso de modificadores de pH e inhibidores de nucleación para mejorar su disolución. Un método consiste en la mezcla íntima y la compresión de this compound con un modificador de pH básico como el carbonato de sodio y un inhibidor de nucleación como la hidroxipropilmetilcelulosa K100 LV . Se ha demostrado que este método mejora significativamente la disolución de this compound . Los métodos de producción industrial pueden implicar el uso de formas de dosificación bicapa donde this compound y el carbonato de sodio se colocan en capas separadas .
Análisis De Reacciones Químicas
AMG-009 experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.
Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
AMG-009 es único en su acción antagonista dual tanto en los receptores CRTH2 como en los DP. Compuestos similares incluyen:
AMG-853: Otro antagonista dual de los receptores CRTH2 y DP.
Derivados del ácido indole-fenilacético: Estos compuestos también actúan como antagonistas duales de los receptores de la prostaglandina D2.
This compound destaca por su inhibición específica de las respuestas inducidas por la prostaglandina D2 en sangre total humana .
Propiedades
IUPAC Name |
2-[4-[4-(butylcarbamoyl)-2-[(2,4-dichlorophenyl)sulfonylamino]phenoxy]-3-methoxyphenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26Cl2N2O7S/c1-3-4-11-29-26(33)17-6-9-21(37-22-8-5-16(13-25(31)32)12-23(22)36-2)20(14-17)30-38(34,35)24-10-7-18(27)15-19(24)28/h5-10,12,14-15,30H,3-4,11,13H2,1-2H3,(H,29,33)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSKRBVXRDGYAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=C(C=C1)OC2=C(C=C(C=C2)CC(=O)O)OC)NS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26Cl2N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027847-67-1 | |
| Record name | AMG-009 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1027847671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMG-009 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83262TRK3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamide;hydrochloride](/img/structure/B1664773.png)
